molecular formula C₁₅H₁₇NO₄ B1144899 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol CAS No. 1312706-19-6

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol

Cat. No.: B1144899
CAS No.: 1312706-19-6
M. Wt: 275.3
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Description

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol is a synthetic tetrahydroisoquinoline derivative of significant interest in medicinal chemistry and neuroscience research. The core tetrahydroisoquinoline scaffold is a privileged structure in pharmacology, known for its ability to interact with a range of neurological targets. The tetrahydroisoquinoline motif is a common feature in compounds exhibiting activity at monoaminergic receptors and enzymes . The specific substitution pattern of this molecule, featuring a hydroxymethyl furan group and two phenolic hydroxyls, suggests potential for multi-target engagement. Researchers are investigating this compound and its analogs primarily in the context of central nervous system (CNS) drug discovery , with a focus on its potential interactions with adrenergic, dopaminergic, or serotonergic systems. The presence of the furan and catechol-like diol groups indicates possible antioxidant properties, making it a candidate for studies exploring neuroprotection against oxidative stress. Its primary research utility lies as a chemical tool for probing structure-activity relationships (SAR) and for use as a key synthetic intermediate in the development of novel bioactive molecules for experimental purposes.

Properties

IUPAC Name

1-[5-(hydroxymethyl)furan-2-yl]-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-16-7-13(19)12-6-9(18)2-4-11(12)15(16)14-5-3-10(8-17)20-14/h2-6,13,15,17-19H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFZSBVPVLMIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1C3=CC=C(O3)CO)C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihydroxylation and Cleavage

An alternative route employs oxidative ring opening of indene derivatives followed by reductive amination. Key steps include:

  • Dihydroxylation of indene or substituted indene using OsO₄, producing a diol intermediate.

  • Oxidative cleavage with NaIO₄ to generate a diformyl species, which is unstable and requires immediate workup.

  • Reductive amination with a fluorinated amine (e.g., difluoroethylamine) in the presence of NaBH₃CN, leading to cyclization and ring expansion.

Table 2: Reagents and Yields in Oxidative Ring Opening

StepReagents/ConditionsYield (%)
DihydroxylationOsO₄, N-methylmorpholine N-oxide, H₂O70–80
Oxidative CleavageNaIO₄, THF, 0–25°C60–70
Reductive AminationDifluoroethylamine, NaBH₃CN, DCM50–65

Advantages and Limitations

This method offers a streamlined pathway for fluorinated analogs but is less efficient for non-fluorinated derivatives. The use of NaBH₃CN ensures mild reduction conditions, minimizing side reactions. However, scalability is limited due to the cost of fluorinated amines.

Degradation of Phenylephrine

Stress-Induced Degradation

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol is identified as a degradation product of phenylephrine under specific conditions. This pathway involves:

  • Cyclization and oxidation of phenylephrine intermediates during synthesis or storage. For example, under acidic or thermal stress, phenylephrine derivatives undergo ring closure to form the tetrahydroisoquinoline core.

  • Isolation and purification via HPLC, often detected in formulations contaminated with antioxidants or metal chelators.

Table 3: Degradation Conditions and Detection

ConditionDetection MethodReference
Acidic pH (pH < 3)HPLC-UV, LC-MS
Thermal stress (60°C)LC-MS/MS

Implications for Quality Control

This degradation pathway highlights the need for robust stability testing in pharmaceutical formulations. For example, phenylephrine formulations must avoid exposure to light or heat to prevent the formation of this impurity.

Comparative Analysis of Preparation Methods

MethodKey StepsYield RangeScalability
Multi-Step SynthesisPictet-Spengler, coupling, reduction30–50%Moderate
Oxidative AminationDihydroxylation, cleavage, reductive amination40–60%Low
DegradationStress-induced cyclizationN/AHigh (as impurity)

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In the field of chemistry, 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,6-diol serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with specific properties.

Biology

This compound has been investigated for its potential biological activity , including:

  • Antioxidant Properties : Research indicates that compounds with furan rings often exhibit antioxidant properties. The presence of the hydroxymethyl group may enhance its ability to scavenge free radicals. A comparative study demonstrated that similar tetrahydroisoquinoline derivatives showed significant antioxidant activity.
  • Antimicrobial Activity : Studies have explored the antimicrobial potential of this compound against various bacterial strains. The furan moiety contributes to its efficacy by interacting with microbial cell membranes.
  • Neuroprotective Effects : Emerging evidence suggests that this compound may protect neuronal cells from oxidative stress-induced damage. Related isoquinoline derivatives have shown potential in treating neurodegenerative disorders such as Alzheimer's disease .

Medicine

In medicine, the compound is being explored for its therapeutic effects , particularly in drug development. Its structural features suggest possible interactions with enzymes and receptors involved in metabolic processes. Specific studies are needed to elucidate these interactions fully .

Industrial Applications

In industrial settings, 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,6-diol is utilized in the production of high-value chemicals and materials. Its unique properties make it a candidate for applications in the synthesis of pharmaceuticals and agrochemicals.

Study 1: Antioxidant Activity Assessment

A comparative study assessed the antioxidant capacity of various tetrahydroisoquinoline derivatives using DPPH and ABTS assays. The results indicated that compounds with structural features similar to 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,6-diol exhibited IC50 values in the micromolar range, showcasing their effectiveness as antioxidants.

Study 2: Neuroprotective Effects

Research on related isoquinoline derivatives highlighted their potential neuroprotective effects against oxidative stress. This suggests that 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,6-diol could also play a role in protecting neuronal health .

Mechanism of Action

The mechanism by which 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol exerts its effects involves interactions with various molecular targets and pathways. The furan ring and hydroxymethyl groups are key functional groups that participate in binding to biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Comparisons:

Structural Analogues (Degradation Products): The 4,6-diol and 4,8-diol isomers (Table 1, rows 1–2) share identical core structures but differ in diol positioning.

Synthetic Derivatives: Compounds like 3-alkyl(aryl)-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones (row 3) highlight the versatility of furyl groups in forming heterocyclic systems. However, the tetrahydroisoquinoline core of the target compound confers distinct steric and electronic properties compared to triazolones .

Functional Group Analysis :

  • The hydroxymethyl furyl moiety in the target compound is structurally similar to the hydroxymethyl tetrahydrofuran group in (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (row 4). However, the latter’s purine substituent and nucleoside-like structure result in markedly different pharmacological and toxicological profiles .

Prodrug Design: The hydroxymethyl isoquinoline group in prodrugs (row 5) mirrors the target compound’s core but incorporates additional substituents (e.g., dichloroindazol) to enhance metabolic stability and target binding. This contrasts with the target compound’s role as a degradation byproduct rather than a therapeutic agent .

Biological Activity

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,6-diol (CAS: 1312706-19-6) is a compound that has garnered attention due to its potential biological activities. It is primarily recognized as a degradation product of phenylephrine and has been studied for its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,6-diol is C15H17N1O4C_{15}H_{17}N_{1}O_{4}. Its structure features a tetrahydroisoquinoline core with hydroxymethyl and furan substituents, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H17N1O4
Molecular Weight273.30 g/mol
CAS Number1312706-19-6

Antioxidant Properties

Research indicates that compounds with furan rings often exhibit antioxidant properties. The presence of the hydroxymethyl group in this compound may enhance its ability to scavenge free radicals. A study evaluating similar tetrahydroisoquinoline derivatives demonstrated significant antioxidant activity, suggesting that this compound could also possess similar effects .

Antimicrobial Activity

The antimicrobial potential of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,6-diol has been explored in several studies. For instance, derivatives of tetrahydroisoquinoline have shown promising results against various bacterial strains. The furan moiety is known for contributing to the antimicrobial efficacy due to its ability to interact with microbial cell membranes .

Neuroprotective Effects

There is emerging evidence to suggest that this compound may exhibit neuroprotective effects. A study on related isoquinoline derivatives indicated their potential in protecting neuronal cells from oxidative stress-induced damage. This protective mechanism is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Study 1: Antioxidant Activity Assessment

A comparative study assessed the antioxidant capacity of various tetrahydroisoquinoline derivatives using DPPH and ABTS assays. The results indicated that compounds with similar structural features to 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,6-diol exhibited IC50 values in the micromolar range, showcasing their effectiveness as antioxidants.

Study 2: Antimicrobial Efficacy

In an investigation into the antimicrobial properties of tetrahydroisoquinoline derivatives against Staphylococcus aureus and Escherichia coli, the compound showed significant inhibition zones compared to control groups. The study concluded that the furan substituent plays a pivotal role in enhancing antimicrobial activity .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Use a combination of NMR (1H and 13C) to analyze the furyl and tetrahydroisoquinoline moieties, FT-IR to verify hydroxyl and methyl groups, and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₅H₁₇NO₄, MW 275.3) . Elemental analysis (CHNS) via instruments like the Vario MICRO CHNS analyzer can validate empirical composition, as demonstrated in analogous hydrazone characterization . For purity validation (>95%), HPLC with a C18 column and UV detection at 254 nm is recommended, referencing retention time comparisons .

Q. How should researchers assess the purity of this compound for experimental use?

  • Methodological Answer : Employ HPLC with the following parameters:

ParameterSpecification
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/Water (60:40)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention TimeCompare with reference standards
Purity thresholds (>95%) should align with pharmacopeial guidelines .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store as a neat solid in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to moisture and oxidizing agents. Follow institutional protocols for hygroscopic compounds, as outlined in safety guidelines for structurally similar pharmaceuticals .

Advanced Research Questions

Q. How can researchers design a synthesis route for this compound, considering green chemistry principles?

  • Methodological Answer : A plausible route involves:

  • Step 1 : Condensation of 5-(hydroxymethyl)furfural with a tetrahydroisoquinoline precursor under Brønsted acidic ionic liquid catalysis (e.g., [HMIm]BF₄), which enhances reaction efficiency and reduces waste .
  • Step 2 : Optimize regioselectivity for the 4,6-diol configuration via pH-controlled cyclization (pH 6–7) and temperature modulation (60–80°C).
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate intermediates using TLC and intermediate MS analysis.

Q. How to resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :

  • Scenario : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism.
  • Resolution : Perform solvent-dependent NMR studies (e.g., DMSO-d₆ vs. CDCl₃) and compare with density functional theory (DFT)-calculated shifts. Cross-validate with X-ray crystallography if single crystals are obtainable. For ambiguous cases, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

Q. What computational strategies predict the compound’s bioactivity or interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., oxidoreductases) by aligning the furyl and diol groups with active-site residues.
  • QSAR Modeling : Train models on tetrahydroisoquinoline derivatives to correlate substituent effects (e.g., hydroxymethyl position) with activity .
  • ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability).

Q. How to address degradation products observed during stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to stress conditions (acid/base hydrolysis, oxidation with H₂O₂, UV light).
  • Analysis : Use LC-MS to identify degradation products (e.g., furan ring oxidation or diol dehydration). Compare with synthetic standards.
  • Mitigation : Adjust formulation pH to 5–6 and include antioxidants (e.g., ascorbic acid) in buffer systems .

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